2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid, with the chemical formula CHO and CAS number 85531-19-7, is a complex organic compound characterized by a multi-layered structure of acetyloxybenzoyl groups attached to a benzoic acid core. This unique configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicinal research. The compound is noted for its potential applications in drug development and materials science due to its functional groups that can participate in diverse
There is no current information available on the specific mechanism of action of this compound.
The complex structure of this molecule, with multiple aromatic rings and ester linkages, suggests potential applications in organic chemistry and material science. The presence of the acetyl group (CH3CO) and the carboxylic acid groups (COOH) indicates possibilities for studying its reactivity and functional group interactions. Researchers might be interested in its self-assembly properties or its ability to form supramolecular structures with other molecules [].
Due to the molecule's complex structure, computational chemistry methods could be used to model its properties and predict its potential applications. Researchers could use computational tools to simulate its interactions with other molecules or study its electronic structure [].
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid is an analog of acetylsalicylic acid (aspirin), which is known for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties. Research indicates that this compound may exhibit similar therapeutic effects, making it a candidate for further investigation in pain relief and inflammation management .
The synthesis typically involves multi-step organic reactions:
Each step requires specific conditions, such as using acetic anhydride as an acylating agent and sulfuric acid as a catalyst. The synthesis process can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .
The compound has several notable applications:
Studies on the interactions of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid with biological targets are essential for understanding its mechanism of action. Research indicates potential interactions with enzymes involved in inflammatory pathways, similar to those affected by acetylsalicylic acid. Further studies are needed to elucidate precise interactions at the molecular level .
Several compounds share structural similarities with 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid]. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Acetylsalicylic Acid | CHO | Widely used analgesic; simpler structure |
| Salicylic Acid | CHO | Known for its anti-inflammatory properties; lacks multiple acetyloxy groups |
| 4-Hydroxybenzoic Acid | CHO | Used as a preservative; simpler aromatic structure |
The uniqueness of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid lies in its complex multi-layered structure that allows for diverse chemical reactivity and potential therapeutic applications not fully realized by simpler compounds like acetylsalicylic acid or salicylic acid .